Adamantan-1-yl-(2-methoxy-benzyl)-amine Adamantan-1-yl-(2-methoxy-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 332108-40-4
VCID: VC21317336
InChI: InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3
SMILES: COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol

Adamantan-1-yl-(2-methoxy-benzyl)-amine

CAS No.: 332108-40-4

Cat. No.: VC21317336

Molecular Formula: C18H25NO

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Adamantan-1-yl-(2-methoxy-benzyl)-amine - 332108-40-4

Specification

CAS No. 332108-40-4
Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]adamantan-1-amine
Standard InChI InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3
Standard InChI Key MIQSIHPLVJIADK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3
Canonical SMILES COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3

Introduction

Adamantan-1-yl-(2-methoxy-benzyl)-amine is a synthetic organic compound that incorporates two key structural moieties: the adamantane framework and a 2-methoxybenzyl amine group. The adamantane core, characterized by its rigid and highly symmetrical tricyclic structure, is widely recognized for its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry. The 2-methoxybenzyl amine group introduces functional versatility, enabling the compound to interact with biological targets through hydrogen bonding and hydrophobic interactions.

This compound belongs to the broader family of adamantane derivatives, which have been extensively studied for their pharmacological properties, including antiviral, antimicrobial, and neuroprotective activities.

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₃NO

  • Molecular Weight: Approximately 257.37 g/mol

Key Structural Features

  • Adamantane Core: Provides steric bulk and enhances lipophilicity.

  • 2-Methoxybenzyl Amine Group: Contributes to potential biological activity through functional interactions.

3D Conformation

The rigid adamantane structure ensures a defined spatial arrangement of substituents, which can influence binding affinity to biological targets.

Synthetic Pathways

The synthesis of Adamantan-1-yl-(2-methoxy-benzyl)-amine typically involves:

  • Preparation of Adamantane Derivatives: Functionalization of adamantane via halogenation or acylation.

  • Introduction of the Benzyl Amine Group: Coupling reactions such as reductive amination or nucleophilic substitution are employed to attach the 2-methoxybenzyl moiety.

  • Purification: Chromatographic techniques are used to isolate the final product.

Applications in Medicinal Chemistry

Adamantan-1-yl-(2-methoxy-benzyl)-amine is studied for its potential therapeutic applications due to its unique structural features:

Pharmacological Activities

  • Antiviral Activity: Adamantane derivatives are known inhibitors of viral replication, particularly against influenza viruses.

  • Neuroprotective Effects: The compound's ability to modulate neurotransmitter systems makes it a candidate for neurological disorders.

  • Antimicrobial Properties: Structural analogs have shown activity against bacterial and fungal pathogens.

Potential Targets

  • Ion channels (e.g., NMDA receptors)

  • Viral proteins

  • Enzymes involved in microbial metabolism

Biological Activity Studies

Studies on related compounds suggest that the adamantane scaffold enhances membrane permeability and metabolic stability, while the benzyl amine group provides specificity for target binding.

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